![molecular formula C27H20FN3O4 B14094328 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094328.png)
N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrazole ring, and multiple functional groups such as fluorine, hydroxyl, and carbonyl groups.
Métodos De Preparación
The synthesis of N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The final step involves coupling the benzofuran and pyrazole intermediates using coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine.
Aplicaciones Científicas De Investigación
N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
These compounds share structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C27H20FN3O4 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H20FN3O4/c1-14-7-10-22(32)18(11-14)20-13-21(31-30-20)27(34)29-24-17-5-3-4-6-23(17)35-26(24)25(33)16-9-8-15(2)19(28)12-16/h3-13,32H,1-2H3,(H,29,34)(H,30,31) |
Clave InChI |
NZQPRRQFWGESJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14094256.png)
![2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)
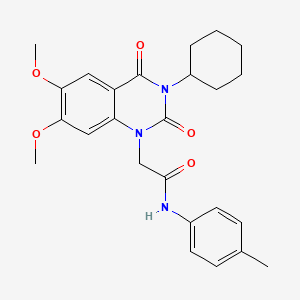

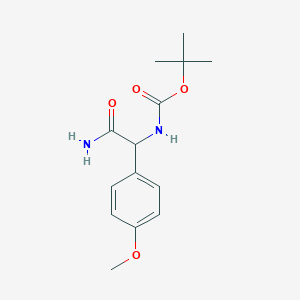
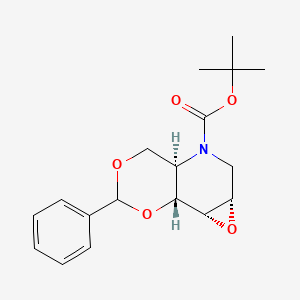
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
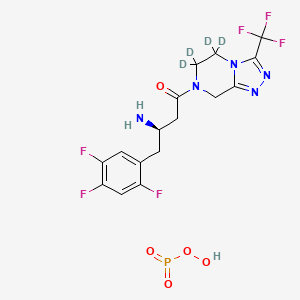
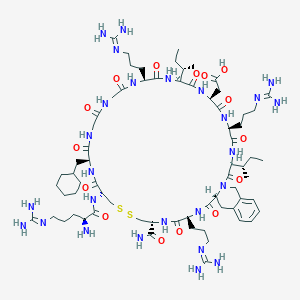
![5-(2,4-dichlorophenyl)-4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14094309.png)
![1-(4-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094314.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]](/img/structure/B14094320.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094332.png)
